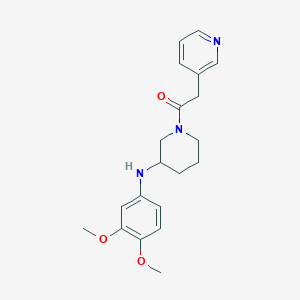![molecular formula C12H19NO2 B6082786 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6082786.png)
5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione, also known as PAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAC is a type of cyclohexanedione derivative that has been synthesized through a variety of methods, and its mechanism of action has been explored in detail.
作用機序
The mechanism of action of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione may work by modulating the activity of certain signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has been shown to have antioxidant effects, which may help protect against oxidative stress. 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has also been shown to modulate the activity of certain neurotransmitters, which may have implications for its use in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. Additionally, 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are a number of future directions for research on 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione. One area of research is the development of new synthesis methods that can produce 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione in a more efficient and cost-effective manner. Additionally, further studies are needed to fully understand the mechanism of action of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione, as well as its potential use in the treatment of various diseases. Finally, more research is needed to fully understand the potential side effects of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione and to develop strategies to mitigate these effects.
合成法
The synthesis of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione can be achieved through a variety of methods, including the reaction of 5,5-dimethyl-1,3-cyclohexanedione with propylamine and formaldehyde. This reaction results in the formation of 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione, which can be further purified through recrystallization. Other methods of synthesis include the reaction of 5,5-dimethyl-1,3-cyclohexanedione with propylamine and paraformaldehyde in the presence of a catalyst.
科学的研究の応用
5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has anti-tumor properties and can inhibit the growth of various cancer cell lines. 5,5-dimethyl-2-[(propylamino)methylene]-1,3-cyclohexanedione has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to protect against oxidative stress.
特性
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(propyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-5-13-8-9-10(14)6-12(2,3)7-11(9)15/h8,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFAVWFSFAGSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=CC1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-[(propylamino)methylidene]cyclohexane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6082708.png)
![1-(3-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082713.png)
![4-[4-(2-isopropylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6082717.png)
![(3,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6082720.png)
![4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6082726.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6082735.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-butynamide](/img/structure/B6082737.png)
![5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6082745.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6082758.png)

![2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B6082765.png)
![4-[4-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6082769.png)
![2-chloro-N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B6082792.png)
![4-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6082797.png)